Buphedrone metabolite (hydrochloride) ((+/-)-Ephedrine stereochemistry), also known as α-methylamino-Butyrophenone metabolite (MABP metabolite), is a specific metabolite of the synthetic stimulant buphedrone []. Buphedrone itself is a substituted cathinone, a class of psychoactive substances with structural similarities to cathinone, the active ingredient in khat []. The metabolite features a conversion of the β-keto group of buphedrone to a β-hydroxy group and possesses an enantiomeric mixture at carbons one and two, similar to the stereochemistry found in ephedrine [].
While buphedrone has been linked to recreational use and potential abuse, research on the specific metabolite is currently limited. Suppliers of the compound typically designate it for "forensic and research purposes" [, , ].
The presence of the metabolite in biological samples could be a target for detection methods in forensic toxicology to identify buphedrone use. Additionally, due to its structural similarities to ephedrine, which has stimulant properties, research could explore the physiological and pharmacological effects of the buphedrone metabolite to understand its potential impact on the body [].
The compound (1R,2S)-2-(methylamino)-1-phenylbutan-1-ol; hydrochloride, commonly referred to as 2-methyl-2-(methylamino)-1-phenylbutan-1-ol; hydrochloride, is a chemical with the molecular formula and a molecular weight of approximately 229.746 g/mol. This compound features a phenyl group attached to a butanol chain, with a methylamino substituent at the second carbon. It is characterized by its hydrochloride salt form, which enhances its solubility in water and biological fluids, making it more suitable for pharmaceutical applications .
These reactions are significant in synthetic organic chemistry for modifying the compound's structure for various applications.
The synthesis of (1R,2S)-2-(methylamino)-1-phenylbutan-1-ol; hydrochloride typically involves multi-step organic reactions. Common methods include:
These methods highlight the compound's synthetic accessibility while allowing for variations that may enhance yield or purity.
This compound has potential applications in several fields:
The unique combination of a phenyl group and a secondary amine makes it a candidate for further exploration in medicinal chemistry.
Interaction studies involving (1R,2S)-2-(methylamino)-1-phenylbutan-1-ol; hydrochloride are crucial for understanding its pharmacodynamics. Preliminary data suggest it may interact with various receptors in the brain, including adrenergic and dopaminergic receptors. These interactions could explain its potential psychoactive effects and influence on mood regulation . Further studies are needed to elucidate these mechanisms fully.
Several compounds share structural similarities with (1R,2S)-2-(methylamino)-1-phenylbutan-1-ol; hydrochloride, each possessing unique properties:
Compound Name | CAS Number | Similarity Index |
---|---|---|
(1R,2R)-2-(methylamino)-1-phenylpropan-1-ol;hydrochloride | 670-40-6 | 0.81 |
2-methylamino-2-phenylbutan-1-ol | N/A | 0.79 |
(S)-3-(dimethylamino)-3-phenylpropan-1-ol | 82769-75-3 | 0.78 |
(S)-(1,2,3,4-tetrahydroisoquinolin-3-yl)methanol | 62855-02-1 | 0.77 |
(R)-(1,2-diphenylethanol) | 1081548-91-5 | 0.76 |
These compounds demonstrate varying degrees of similarity based on their structural components and functional groups. The unique arrangement of atoms in (1R,2S)-2-(methylamino)-1-phenylbutan-1-ol; hydrochloride differentiates it from these analogs, potentially leading to distinct biological activities and applications.